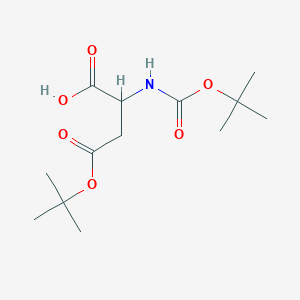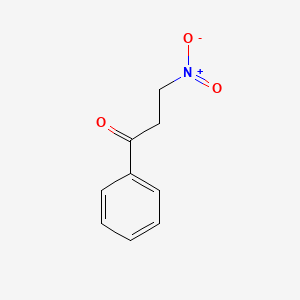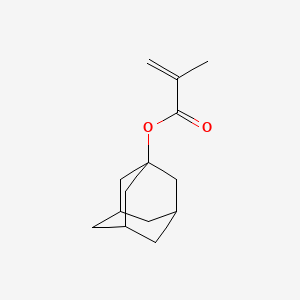
1-Adamantyl methacrylate
Descripción general
Descripción
1-Adamantyl methacrylate is a monomer that has a hydroxy group and a carbonyl group . It is used in the production of polymers, as well as in coatings and adhesives . It can be thermally polymerized or crosslinked to form a polymer with high resistance to radiation and heat . It is characterized by its unique biocompatibility and photo-polymerizability, and is vastly employed within the domain of biomedical research .
Synthesis Analysis
1-Adamantyl methacrylate can be synthesized using the atom transfer radical polymerization (ATRP) method . The process involves the use of methyl a-bromoisobutyrate (MBiB), copper(I) bromide (CuBr), copper(II) bromide (CuBr2), and 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) in toluene at 60°C . This produces well-defined poly(1-adamantyl methacrylate) (PAdMA) . Another method involves the reaction of 1-Adamantanol with Methacrylic acid in the presence of concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of 1-Adamantyl methacrylate is represented by the formula C14H20O2 . The InChI code for the compound is 1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3/t10-,11+,12-,14- .
Chemical Reactions Analysis
1-Adamantyl methacrylate exhibits high reactivity, offering extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Physical And Chemical Properties Analysis
1-Adamantyl methacrylate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 289.3±9.0 °C at 760 mmHg and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.9±3.0 kJ/mol, and the flash point is 116.9±16.1 °C . The index of refraction is 1.521 .
Aplicaciones Científicas De Investigación
Polymerization Kinetics and Thermal Properties : The radical polymerization of 1-adamantyl methacrylate leads to an increased polymerization rate and higher molecular weight compared to other alkyl methacrylates. Polymers with adamantyl esters exhibit high glass transition temperatures (Matsumoto, Tanaka, & Otsu, 1991).
Solution Properties : Intrinsic viscosities of poly(1-adamantyl methacrylate) in different solvents indicate higher characteristic ratios and steric factors compared to other methacrylate polymers, suggesting unique dilute-solution properties (Matsumoto, Tanaka, & Otsu, 1992).
Anionic Polymerization : Anionic polymerization of 1-adamantyl methacrylate yields polymers with predicted molecular weights and narrow molecular weight distributions, indicating the living character of the polymerization systems (Ishizone, Tajima, Torimae, & Nakahama, 2002).
Atom Transfer Radical Polymerization (ATRP) : ATRP of 1-adamantyl methacrylate results in well-defined poly(1-adamantyl methacrylate) with controlled molecular weight and tacticity. The block copolymerization of 1-adamantyl methacrylate and methyl methacrylate is also achievable (Fuchise et al., 2010).
Thermal Stability : Adamantyl acrylates and methacrylates exhibit enhanced thermal stability and less flexibility when polymerized, highlighting their potential for high-performance materials (Otsu, Matsumoto, Horie, & Tanaka, 1991).
Nonlinear Optical Properties : Novel nonlinear optically active polymethacrylates prepared from 1-adamantyl methacrylate and azobenzene side groups exhibit high glass transition temperatures and promising electrooptic properties (Eckl et al., 1995).
Spacer Effect on Glass Transition Temperatures (Tg) : Adamantane-containing methacrylates with different spacers demonstrate significant increases in Tg, suggesting their utility in enhancing the thermal properties of polymers (Acar et al., 2000).
Safety And Hazards
1-Adamantyl methacrylate should be handled with care to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It should be used only outdoors or in a well-ventilated area . In case of contact with skin, wash with soap and water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Direcciones Futuras
The bulky and very rigid 1-adamantyl group makes Poly(1-Adamantyl Acrylate) (PAdA) the least flexible among polyacrylates studied . With a decrease of chain flexibility, the glass transition temperature (Tg) in bulk tends to increase . This suggests potential future directions in the development of polymers with specific desired properties.
Propiedades
IUPAC Name |
1-adamantyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVABYGYVXBZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28854-38-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, tricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28854-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30449680 | |
| Record name | 1-Adamantyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl methacrylate | |
CAS RN |
16887-36-8, 66786-62-7 | |
| Record name | 1-Adamantyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Adamantyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Adamantyl Methacrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



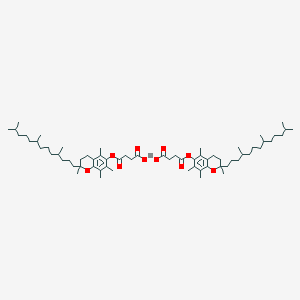
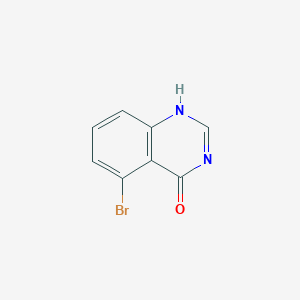
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoranyl-8-methoxy-4-oxidanylidene-quinoline-3-carboxylic acid hydrochloride](/img/structure/B7888413.png)
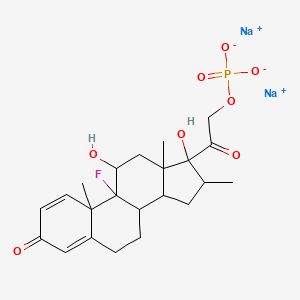
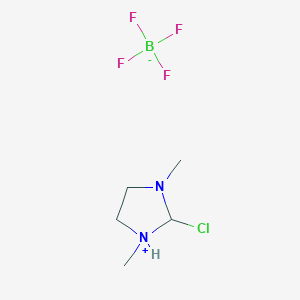
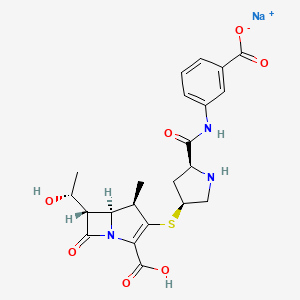
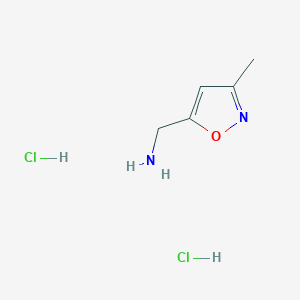
![2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-3-methylbutyric acid](/img/structure/B7888435.png)
![tert-Butyl 3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate](/img/structure/B7888436.png)
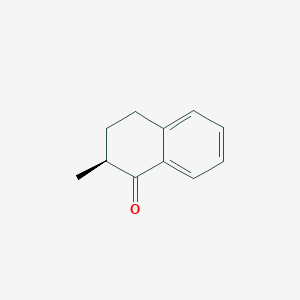
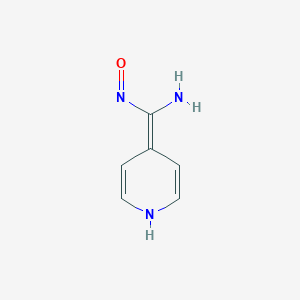
![1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B7888468.png)
